molecular formula C10H7ClF4OS B14036700 1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14036700
M. Wt: 286.67 g/mol
InChI Key: BIMVMKDOGGPFRW-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 2-fluoro-5-(trifluoromethylthio)phenyl moiety. Its synthesis likely involves Friedel-Crafts acylation or halogenation reactions, as inferred from analogous compounds (e.g., ). While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate polarity and stability under standard conditions .

Properties

Molecular Formula

C10H7ClF4OS

Molecular Weight

286.67 g/mol

IUPAC Name

1-chloro-1-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF4OS/c1-5(16)9(11)7-4-6(2-3-8(7)12)17-10(13,14)15/h2-4,9H,1H3

InChI Key

BIMVMKDOGGPFRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)F)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents & Conditions Description
1 2-fluoro-5-(trifluoromethylthio)benzene + Chloroacetone React under inert atmosphere in DMF solvent with K2CO3 base. Temperature maintained at 60–80°C to promote substitution.
2 Reaction monitoring via TLC or HPLC Ensures completion and minimizes side reactions.
3 Work-up Quenching with water, extraction with organic solvents (e.g., ethyl acetate).
4 Purification Column chromatography using silica gel with hexane/ethyl acetate gradient to isolate pure product.

The reaction proceeds through nucleophilic attack of the aromatic ring on the electrophilic chloroacetone, facilitated by the base, yielding the target ketone with the chloro substituent at the α-position.

Industrial Scale Considerations

Industrial synthesis adapts the above methodology with:

Reaction Mechanisms and Chemical Behavior

Key Reaction Types

Reaction Type Description Typical Reagents/Conditions Products Formed
Substitution Replacement of chloro group by nucleophiles (amines, thiols) Sodium azide, potassium thiocyanate in polar aprotic solvents Azido or thiocyanato derivatives
Oxidation Oxidation of trifluoromethylthio moiety to sulfoxides/sulfones Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) Sulfoxides, sulfones
Reduction Reduction of carbonyl group to alcohol derivatives Sodium borohydride, lithium aluminum hydride Alcohol derivatives

These reactions highlight the versatility of the compound as a synthetic intermediate for diverse chemical modifications.

Analytical Verification and Purity Assessment

Post-synthesis, the compound’s structure and purity are confirmed through:

Analytical Technique Purpose Typical Data/Parameters
Nuclear Magnetic Resonance (NMR) Confirm substituent positions and molecular structure ¹H, ¹³C, and ¹⁹F NMR spectra showing characteristic shifts and coupling constants
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Accurate mass matching theoretical value
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity > 98% with UV detection at ~254 nm

These methods ensure the structural integrity and suitability of the compound for further research or application.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 2-fluoro-5-(trifluoromethylthio)benzene
Key Reagent Chloroacetone
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature 60–80°C
Reaction Time Typically several hours; monitored by TLC/HPLC
Purification Silica gel column chromatography (hexane/ethyl acetate)
Yield Optimized yields reported between 65–75% (industrial scale)
Analytical Techniques NMR (¹H, ¹³C, ¹⁹F), HRMS, HPLC
Storage Conditions -20°C, inert atmosphere, moisture-free

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of halogenated arylpropanones. Key structural analogues include:

Compound Name Substituents Key Structural Differences Synthesis Method Reference
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene ring (S-heterocycle), chloro group Lacks fluorine and trifluoromethylthio groups Friedel-Crafts acylation
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one Dichloro, fluoro, and enone groups Enone structure; additional phenyl substituent Bromination of precursor
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Chlorothiophene, enone, and phenyl groups Thiophene core; conjugated double bond Not specified
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one Methoxy, chloro, and trifluoromethyl groups Methoxy instead of trifluoromethylthio; no fluorine Commercial synthesis

Key Observations :

  • Steric Effects : The 2-fluoro-5-(trifluoromethylthio)phenyl group introduces steric hindrance, which may reduce crystallization efficiency compared to smaller substituents (e.g., ’s dichloro-fluorophenyl derivative) .
Physicochemical Properties

While direct data are unavailable, comparisons suggest:

  • Solubility: Lower polarity than hydroxyl- or amino-substituted analogues but higher than fully aliphatic ketones.
  • Melting Point: Likely higher than non-fluorinated derivatives due to increased molecular symmetry and halogen interactions .

Biological Activity

1-Chloro-1-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1804193-27-8, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H7ClF4OS
  • Molecular Weight : 286.67 g/mol
  • Structure : The compound features a chloro group, a fluoro group, and a trifluoromethylthio moiety, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. The presence of the trifluoromethylthio group in this compound may enhance its lipophilicity and membrane permeability, contributing to its cytotoxic effects.

Cell Line IC50 (µM) Reference
MCF-75.0
DU1453.5
PC-34.2

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may interact with key signaling pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit specific kinases and modulate apoptotic pathways, leading to reduced cell viability in cancer models.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key observations include:

  • Chloro Substitution : Enhances binding affinity to target proteins.
  • Fluoro Group : Increases metabolic stability.
  • Trifluoromethylthio Moiety : Contributes to lipophilicity and enhances cellular uptake.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • A study on pyrazole derivatives demonstrated that similar substitutions could lead to significant anti-inflammatory and anticancer activities through modulation of specific kinases involved in tumorigenesis .
  • Another research highlighted that trifluoromethyl-containing compounds exhibited potent inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Q & A

Q. What safety protocols are critical when handling chloro/fluoro intermediates in large-scale reactions?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, face shields) to avoid inhalation/contact.
  • Quench reactive intermediates (e.g., chloroketones) with aqueous sodium bicarbonate.
  • Monitor for HF release during trifluoromethylthio decomposition .

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate samples at 37°C. Analyze degradation kinetics via HPLC at intervals (0, 24, 48 hrs). Identify hydrolytic byproducts (e.g., carboxylic acids) using HRMS and compare degradation pathways with Arrhenius modeling .

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